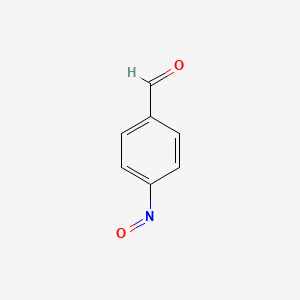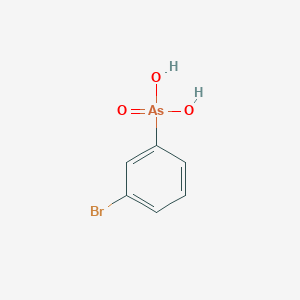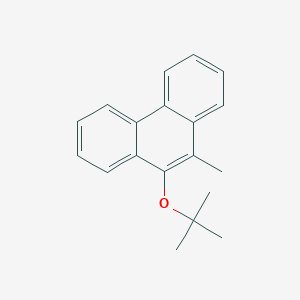
(1,1,2,2,3,3,4,4,4-Nonafluorobutane-1-sulfonyl)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1,1,2,2,3,3,4,4,4-Nonafluorobutane-1-sulfonyl)acetonitrile is a fluorinated organic compound. Fluorinated compounds are known for their unique properties, such as high thermal stability, chemical resistance, and low surface energy. These properties make them valuable in various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of fluorinated compounds often involves the use of fluorinating agents such as sulfur tetrafluoride (SF4) or hydrogen fluoride (HF)
Industrial Production Methods: Industrial production of fluorinated compounds typically involves large-scale chemical reactors and stringent safety protocols due to the reactive nature of fluorinating agents. The process may include steps such as purification, distillation, and quality control to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions: Fluorinated compounds can undergo various types of chemical reactions, including:
Substitution Reactions: Where one functional group is replaced by another.
Addition Reactions: Where atoms or groups are added to a molecule.
Elimination Reactions: Where atoms or groups are removed from a molecule.
Common Reagents and Conditions: Reagents such as nucleophiles, electrophiles, and catalysts are commonly used in reactions involving fluorinated compounds. Conditions such as temperature, pressure, and solvent choice can significantly influence the reaction outcomes.
Major Products: The major products formed from reactions involving (1,1,2,2,3,3,4,4,4-Nonafluorobutane-1-sulfonyl)acetonitrile would depend on the specific reaction conditions and reagents used
Applications De Recherche Scientifique
Fluorinated compounds are widely used in scientific research due to their unique properties
Chemistry: As intermediates in the synthesis of more complex molecules.
Biology: In the development of fluorinated pharmaceuticals or agrochemicals.
Medicine: As potential diagnostic agents or therapeutic compounds.
Industry: In the production of high-performance materials, coatings, and surfactants.
Mécanisme D'action
The mechanism of action of (1,1,2,2,3,3,4,4,4-Nonafluorobutane-1-sulfonyl)acetonitrile would depend on its specific application. In general, fluorinated compounds can interact with biological molecules, enzymes, or receptors, leading to various biochemical effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparaison Avec Des Composés Similaires
Comparison with Other Similar Compounds: Fluorinated compounds such as perfluorooctanesulfonyl fluoride (PFOSF) and perfluorobutanesulfonyl fluoride (PFBSF) share some similarities with (1,1,2,2,3,3,4,4,4-Nonafluorobutane-1-sulfonyl)acetonitrile. the specific arrangement of fluorine atoms and functional groups can lead to differences in their chemical properties and applications.
List of Similar Compounds:
- Perfluorooctanesulfonyl fluoride (PFOSF)
- Perfluorobutanesulfonyl fluoride (PFBSF)
- Trifluoromethanesulfonyl chloride (TFMSC)
Conclusion
Its unique properties, such as high thermal stability and chemical resistance, make it valuable for scientific research and industrial use
Propriétés
| 75988-02-2 | |
Formule moléculaire |
C6H2F9NO2S |
Poids moléculaire |
323.14 g/mol |
Nom IUPAC |
2-(1,1,2,2,3,3,4,4,4-nonafluorobutylsulfonyl)acetonitrile |
InChI |
InChI=1S/C6H2F9NO2S/c7-3(8,5(11,12)13)4(9,10)6(14,15)19(17,18)2-1-16/h2H2 |
Clé InChI |
PTKXFXTXWOXNDF-UHFFFAOYSA-N |
SMILES canonique |
C(C#N)S(=O)(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



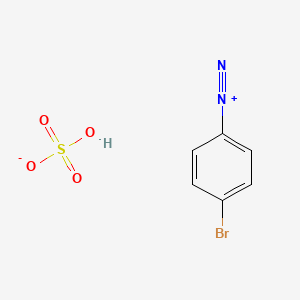
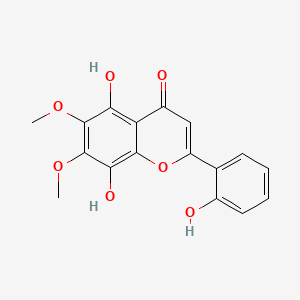
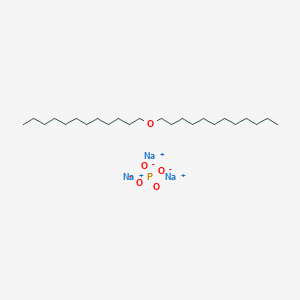
![4,4'-Diethyl-1,1'-bi(bicyclo[2.2.2]octane)](/img/structure/B14440086.png)
![Diethyl 3-cyanopyrazolo[1,5-a]pyrimidine-6,7-dicarboxylate](/img/structure/B14440097.png)
